Cas no 2034469-49-1 (4-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide)
4-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
- 2034469-49-1
- AKOS026688696
- 4-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- F6454-2925
- 4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
-
- Inchi: 1S/C17H25BrN2O2S2/c18-15-1-3-17(4-2-15)24(21,22)19-13-14-5-9-20(10-6-14)16-7-11-23-12-8-16/h1-4,14,16,19H,5-13H2
- InChI Key: DBKCCRLCKMYZAN-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)S(NCC1CCN(CC1)C1CCSCC1)(=O)=O
Computed Properties
- Exact Mass: 432.05408g/mol
- Monoisotopic Mass: 432.05408g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 83.1Ų
4-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6454-2925-2μmol |
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034469-49-1 | 90%+ | 2μl |
$85.5 | 2023-07-05 | |
| Life Chemicals | F6454-2925-5μmol |
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034469-49-1 | 90%+ | 5μl |
$94.5 | 2023-07-05 | |
| Life Chemicals | F6454-2925-10μmol |
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034469-49-1 | 90%+ | 10μl |
$103.5 | 2023-07-05 | |
| Life Chemicals | F6454-2925-20μmol |
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034469-49-1 | 90%+ | 20μl |
$118.5 | 2023-07-05 | |
| Life Chemicals | F6454-2925-1mg |
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034469-49-1 | 90%+ | 1mg |
$81.0 | 2023-07-05 | |
| Life Chemicals | F6454-2925-2mg |
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034469-49-1 | 90%+ | 2mg |
$88.5 | 2023-07-05 | |
| Life Chemicals | F6454-2925-3mg |
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034469-49-1 | 90%+ | 3mg |
$94.5 | 2023-07-05 | |
| Life Chemicals | F6454-2925-4mg |
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034469-49-1 | 90%+ | 4mg |
$99.0 | 2023-07-05 | |
| Life Chemicals | F6454-2925-5mg |
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034469-49-1 | 90%+ | 5mg |
$103.5 | 2023-07-05 | |
| Life Chemicals | F6454-2925-10mg |
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034469-49-1 | 90%+ | 10mg |
$118.5 | 2023-07-05 |
4-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 4-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
4-Bromo-N-((1-(Tetrahydro-2H-Thiopyran-4-Yl)Piperidin-4-Yl)Methyl)Benzenesulfonamide: A Comprehensive Overview
4-Bromo-N-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound with the CAS number 2034469-49-1. This compound belongs to the class of sulfonamides, which are widely recognized for their applications in pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group. The sulfonamide group is linked to a piperidine ring substituted with a tetrahydrothiopyran moiety, adding complexity and potential bioactivity to the molecule.
The benzenesulfonamide core of this compound is a common structural motif in drug design due to its stability and ability to form hydrogen bonds. The presence of the bromo substituent on the benzene ring introduces electron-withdrawing effects, which can influence the compound's reactivity and pharmacokinetic properties. Recent studies have shown that such substitutions can enhance the solubility and bioavailability of sulfonamide-based drugs, making them more effective in therapeutic applications.
The piperidine ring in the molecule is a six-membered amine-containing structure that contributes to the compound's rigidity and potential for forming tertiary amine interactions. The tetrahydrothiopyran group attached to the piperidine ring adds sulfur-containing functionality, which can enhance the compound's ability to interact with biological targets such as enzymes or receptors. This combination of structural features makes 4-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide a promising candidate for various biomedical applications.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. For instance, molecular docking studies have revealed that the sulfonamide group can act as a binding motif for certain protein targets, potentially leading to novel drug designs. Additionally, in vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against several kinases, suggesting its potential role in anti-cancer therapies.
The synthesis of 4-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves a multi-step process that combines nucleophilic aromatic substitution and amide bond formation. The use of advanced catalysts and reaction conditions has improved the yield and purity of this compound, making it more accessible for research purposes. Furthermore, green chemistry principles have been incorporated into its synthesis to minimize environmental impact and reduce waste generation.
In terms of applications, this compound has shown promise in preclinical studies as a potential modulator of ion channels and G-protein coupled receptors (GPCRs). Its ability to interact with these targets makes it a valuable tool for studying cellular signaling pathways and developing novel therapeutic agents. Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on optimizing its pharmacokinetic profile to enhance its efficacy in vivo.
The integration of sulfonamide, bromo, and tetrahydrothiopyran functionalities into a single molecule creates a unique chemical entity with diverse reactivity and biological activity. As research continues to uncover its potential applications, this compound stands at the forefront of innovative drug discovery efforts. Its structural complexity and functional versatility make it an intriguing subject for both academic exploration and industrial development.
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